molecular formula C8H13N3O B1471803 4-Amino-6-tert-butylpyridazin-3-ol CAS No. 1487553-73-0

4-Amino-6-tert-butylpyridazin-3-ol

Cat. No.: B1471803
CAS No.: 1487553-73-0
M. Wt: 167.21 g/mol
InChI Key: VTVHYMGNSXPMQJ-UHFFFAOYSA-N
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Description

4-Amino-6-tert-butylpyridazin-3-ol is a chemical building block based on the pyridazinone heterocyclic scaffold. Pyridazinone derivatives are of significant synthetic and therapeutic interest in medicinal chemistry research. Recent studies have identified the pyridazinone core as a privileged structure for developing potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a promising therapeutic target . Inhibitors of FABP4 are investigated for their potential in treating a range of conditions, including cancer, atherosclerosis, and diabetes . The 4-amino group on the pyridazinone ring is a key functional handle that has been explored in ligand-growing experiments to optimize interactions within the FABP4 binding pocket and enhance inhibitory activity . As a research chemical, this compound serves as a valuable intermediate for medicinal chemists working on the design and synthesis of novel bioactive molecules, particularly in the development of potential FABP4-targeted therapies. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use of any kind.

Properties

IUPAC Name

5-amino-3-tert-butyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(2,3)6-4-5(9)7(12)11-10-6/h4H,1-3H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVHYMGNSXPMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Inhibitory Activity Against Semicarbazide-Sensitive Amine Oxidase (SSAO)

Recent studies have highlighted the potential of 4-amino-6-tert-butylpyridazin-3-ol and its derivatives as inhibitors of semicarbazide-sensitive amine oxidase, an enzyme implicated in several diseases, including cardiovascular disorders and diabetes. A study by Haider et al. synthesized various pyridazine derivatives, including this compound, and tested their SSAO inhibitory activity. The findings indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as therapeutic agents for conditions associated with elevated SSAO activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a patent application, this compound was described as part of a formulation for treating inflammatory diseases, including psoriasis. The compound's ability to modulate inflammatory pathways positions it as a candidate for further development in anti-inflammatory therapies .

Anticancer Potential

The structural characteristics of this compound allow it to interact with biological targets relevant to cancer treatment. Its derivatives are being explored for their anticancer properties, with preliminary studies suggesting that modifications to the pyridazine structure can enhance cytotoxicity against various cancer cell lines .

Herbicidal Activity

Research has indicated that this compound may possess herbicidal properties. A study focused on the application of pyridazine derivatives in agriculture found that certain compounds showed effective weed control at specified concentrations. This suggests potential utility in developing new herbicides that target specific weed species while minimizing impact on crops .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be tailored to enhance its biological activity. The flexibility in modifying the alkylamino side chains at specific positions on the pyridazine ring allows researchers to optimize the compound's properties for desired applications, whether medicinal or agricultural .

Biological Evaluation of Derivatives

In vitro studies have been conducted to evaluate the biological activities of various derivatives of this compound. For instance, the most active derivative identified in SSAO inhibition assays showed an IC50 value of 30 µM, indicating promising potency for further development .

Compound NameIC50 Value (µM)Activity Type
4-Aminomethyl-N,N-diethylpyridazine-3,5-diamine30SSAO Inhibitor
Morpholino-substituted pyridazine derivative~200Moderate SSAO Inhibition

Agricultural Field Trials

Field trials employing formulations containing this compound have demonstrated effective weed suppression at application rates of 0.75–1 kg per hectare, showcasing its potential as a selective herbicide .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-6-tert-butylpyridazin-3-ol typically involves:

  • Construction of the pyridazine ring system.
  • Introduction of the tert-butyl group at the 6-position.
  • Functionalization at the 3-position to form the hydroxyl group.
  • Introduction of the amino group at the 4-position.

The methods often start from precursors such as pivaloyl cyanide or related keto derivatives, which are key intermediates in building the heterocyclic framework.

Key Preparation Routes and Reaction Conditions

One-Pot Synthesis Using Pivaloyl Cyanide

A novel and technically advantageous route involves the use of pivaloyl cyanide as a starting material in a one-pot process under mild conditions, avoiding isolation of intermediates. This method is notable for its high yield and purity of the product.

  • Step 1: Pivaloyl cyanide is reacted under acidic conditions (strong acid presence) at temperatures ranging from -50°C to 150°C.
  • Step 2: The reaction mixture is then treated directly with thiocarbohydrazide to form the desired pyridazinone derivative.
  • The reaction time typically ranges from 1 to 10 hours.
  • The product precipitates in crystalline form and can be isolated by filtration or extraction using solvents such as dichloromethane, ethyl acetate, or ethers.

This process avoids disadvantages of older methods, such as long reaction times and complex purification, and achieves near-quantitative yields with high purity.

Parameter Details
Starting material Pivaloyl cyanide
Reaction conditions Strong acid, -50 to 150 °C
Reaction time 1 to 10 hours
Workup Filtration, extraction with DCM or EtOAc
Yield Near quantitative
Product form Crystalline

Acid Hydrolysis and Condensation

Another preparative method involves:

  • Acid hydrolysis of trimethylpyruvic acid N-tert-butylamide to yield trimethylpyruvic acid.
  • Subsequent condensation of trimethylpyruvic acid with thiocarbohydrazide in an aqueous-alcoholic medium to form the pyridazinone core.

This approach is more classical and involves multiple steps with intermediate isolation, generally resulting in moderate yields (~75%).

Step Conditions/Details
Hydrolysis Reflux in 5N HCl for 10 hours
Extraction CH2Cl2, aqueous NaOH, HCl, EtOAc
Condensation Aqueous-alcoholic solution with thiocarbohydrazide
Yield Approx. 75%

Solvent and Extraction Considerations

  • Extraction solvents play a critical role in isolating the product efficiently.
  • Preferred solvents include:
    • Dichloromethane (DCM)
    • Ethyl acetate
    • Diethyl ether or diisopropyl ether
  • Drying agents such as anhydrous magnesium sulfate are used to remove residual moisture from organic extracts.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
One-pot pivaloyl cyanide method Pivaloyl cyanide, thiocarbohydrazide Strong acid (e.g., H2SO4) -50 to 150°C, 1-10 h Near quantitative Simplified, no intermediate isolation
Acid hydrolysis + condensation Trimethylpyruvic acid N-tert-butylamide HCl, thiocarbohydrazide Reflux 10 h hydrolysis + condensation ~75% Multi-step, classical approach
Microwave-assisted synthesis Pyridazine derivatives Alkyl halides, salts 20 min, 100°C microwave Not specified Green, rapid method for related compounds

Research Findings and Technical Advantages

  • The one-pot pivaloyl cyanide method is superior due to:
    • High purity and yield.
    • Avoidance of intermediate isolation.
    • Use of mild reaction conditions.
    • Reduced reaction times.
  • Acid hydrolysis methods are well-established but less efficient.
  • Microwave-assisted methods represent a promising future direction for related pyridazine derivatives, potentially applicable to this compound synthesis.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-6-tert-butylpyridazin-3-ol, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or via functionalization of pyridazine precursors. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under basic conditions . To improve yields:

  • Optimize reaction temperature (e.g., 80–100°C for tert-butyl group stability).
  • Use catalysts like Pd(OAc)₂ for coupling reactions (inspired by palladium-catalyzed cross-coupling in ).
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to reduce side products.

Q. How can tautomeric forms of this compound be distinguished using spectroscopic methods?

Methodological Answer: Tautomerism between hydroxyl and keto forms can be resolved via:

  • NMR : Use deuterated DMSO to observe exchangeable protons. The hydroxyl form shows a broad peak at δ 10–12 ppm, while the keto form lacks this signal .
  • IR : A strong O–H stretch (~3200 cm⁻¹) confirms the hydroxyl tautomer.
  • X-ray crystallography : Definitive structural assignment via bond-length analysis (e.g., C–O vs. C=N distances) .

Q. What solvent systems are recommended for recrystallizing this compound to ensure high purity?

Methodological Answer:

  • Use ethanol/water mixtures (7:3 v/v) for slow crystallization, as tert-butyl groups enhance solubility in alcohols .
  • Avoid halogenated solvents (e.g., DCM) due to potential halogen bonding interference.
  • Monitor thermal stability via DSC to select recrystallization temperatures below decomposition points (~200°C, inferred from ).

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The tert-butyl group creates steric hindrance, slowing reactions at the 6-position. To study this:

  • Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify reactive sites .
  • Compare reaction rates with analogs (e.g., 4-Amino-6-methylpyridazin-3-ol) using kinetic studies (UV-Vis monitoring at λ = 280 nm) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from:

  • Solubility variability : Pre-treat compounds with DMSO/PBS mixtures (e.g., 5% DMSO) to ensure consistent bioavailability .
  • Metabolic instability : Use LC-MS to identify degradation products in vitro (e.g., tert-butyl cleavage under acidic conditions) .
  • Target selectivity : Perform kinase profiling assays to rule off-target effects (inspired by ’s kinase inhibitor analysis).

Q. How can computational modeling predict the compound’s binding affinity to enzymes like cyclooxygenase-2 (COX-2)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR). Focus on hydrogen bonding with pyridazine’s amino/hydroxyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .

Q. What analytical methods validate the stability of this compound under oxidative stress?

Methodological Answer:

  • HPLC-UV : Monitor degradation at λ = 254 nm using a C18 column (acetonitrile/0.1% TFA gradient).
  • EPR spectroscopy : Detect radical intermediates formed during oxidation (e.g., tert-butyl peroxyl radicals) .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and quantify purity loss via mass balance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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